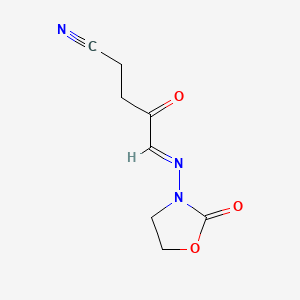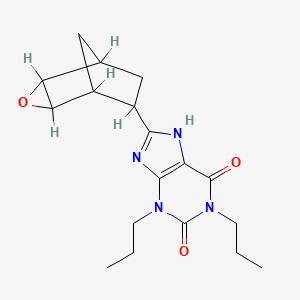
n-Butyl-3-(4-decyloxybenzamido)-4-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-3-(4-decyloxybenzamido)-4-(methylthio)benzamide, also known as BDBMT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BDBMT is a member of the benzamide family and is commonly used as a tool compound in biological and chemical studies.
Aplicaciones Científicas De Investigación
Mass Spectrometry Analysis
- Electrospray mass spectrometry : Research on N-linked glycans derivatized at the reducing terminus, including the butyl ester of 4-aminobenzoic acid, reveals insights into electrospray and collision-induced dissociation fragmentation spectra. This technique can be applied for the detailed analysis of compounds like n-Butyl-3-(4-decyloxybenzamido)-4-(methylthio)benzamide (Harvey, 2000).
Radiolabeling and Imaging
- Sigma-2 receptor probe : Derivatives including butyl-substituted benzamides have been explored as sigma-2 receptor probes, indicating potential applications in receptor imaging and neuropharmacological studies (Xu et al., 2005).
- PET imaging of solid tumors : Fluorine-containing benzamide analogs, similar in structure to n-Butyl-3-(4-decyloxybenzamido)-4-(methylthio)benzamide, have been synthesized for PET imaging of solid tumors, highlighting their potential in cancer diagnostics (Tu et al., 2007).
Synthesis and Structural Analysis
- Crystal structure analysis : Studies on various benzamide derivatives, including those structurally related to n-Butyl-3-(4-decyloxybenzamido)-4-(methylthio)benzamide, provide insights into their crystal packing, hydrogen bonding, and other molecular interactions. Such structural analyses are crucial for understanding the physical and chemical properties of these compounds (Ibnouf et al., 2021).
Antiviral and Antibacterial Research
- Antiviral evaluation : Derivatives of N-(arylsulfonyl)-4-fluorobenzamides, which share structural similarities with n-Butyl-3-(4-decyloxybenzamido)-4-(methylthio)benzamide, have been synthesized and evaluated for their antiviral activities, indicating potential applications in developing new antiviral agents (Apaydın et al., 2020).
- Bactericidal activity : Research on substituted benzamides demonstrates their efficacy as bactericidal agents, particularly against resistant strains like MRSA. This suggests potential applications of similar compounds in antimicrobial research (Zadrazilova et al., 2015).
Propiedades
IUPAC Name |
N-butyl-3-[(4-decoxybenzoyl)amino]-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O3S/c1-4-6-8-9-10-11-12-13-21-34-25-17-14-23(15-18-25)29(33)31-26-22-24(16-19-27(26)35-3)28(32)30-20-7-5-2/h14-19,22H,4-13,20-21H2,1-3H3,(H,30,32)(H,31,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMWNRSILHTVFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NCCCC)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Butyl-3-(4-decyloxybenzamido)-4-(methylthio)benzamide | |
CAS RN |
135239-65-5 |
Source


|
| Record name | RP-64477 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135239655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RP-64477 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K10EML8B3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![TG(16:1(9Z)/18:0/18:0)[iso3]](/img/structure/B1242122.png)
![TG(16:0/16:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1242123.png)


![6-[(2-fluorophenyl)methyl]-5-methyl-N-(3-methylbutyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1242127.png)






![(8R,9S,13S,14S,16R,17R)-13-methyl-17-(methylamino)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,16-triol](/img/structure/B1242143.png)

